molecular formula C22H20BrNO4S2 B11668786 (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11668786
M. Wt: 506.4 g/mol
InChI Key: QNMLDUUTTFTBAW-ZHZULCJRSA-N
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Description

The compound (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated benzylidene group, and a methoxyphenoxyethoxy substituent. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde with 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The brominated benzylidene group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H20BrNO4S2

Molecular Weight

506.4 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20BrNO4S2/c1-3-10-24-21(25)20(30-22(24)29)14-15-13-16(23)8-9-17(15)27-11-12-28-19-7-5-4-6-18(19)26-2/h3-9,13-14H,1,10-12H2,2H3/b20-14-

InChI Key

QNMLDUUTTFTBAW-ZHZULCJRSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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